molecular formula C10H13F2NO B12066751 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine

1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine

Cat. No.: B12066751
M. Wt: 201.21 g/mol
InChI Key: JYOKSWMVKDLNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine (CAS 1178711-09-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C11H15F2NO2 and a molecular weight of 231.24, features a primary amine group and a 2,2-difluoroethoxy substituent on an aromatic ring. The strategic incorporation of fluorine atoms is a common tactic in drug design to influence the physicochemical properties, metabolic stability, and binding affinity of lead compounds. Its primary research application lies in its role as a key synthetic building block for the development of novel agonists for the β2-adrenergic receptor (β2-AR) . Compounds targeting this receptor are extensively investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The structural motif of this amine makes it a versatile precursor for generating derivatives with potential bronchodilatory effects. Research into such compounds often involves exploring their activity alone or in combination with other therapeutic agents, including corticosteroids or phosphodiesterase-4 (PDE4) inhibitors, for enhanced therapeutic outcomes . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-[4-(2,2-difluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H13F2NO/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,7,10H,6,13H2,1H3

InChI Key

JYOKSWMVKDLNIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

  • Structure : Features a trifluoroethoxy group (-OCH₂CF₃) instead of difluoroethoxy.
  • Molecular Formula: C₁₀H₁₂F₃NO (MW: 219.21 g/mol) .
  • Stronger electron-withdrawing effects may reduce the basicity of the amine group compared to the difluoroethoxy analog.

1-[4-(Difluoromethoxy)phenyl]ethan-1-amine

  • Structure : Substituted with a difluoromethoxy group (-OCF₂H).
  • Molecular Formula: C₉H₁₁F₂NO (MW: 187.19 g/mol) .
  • Lower molecular weight and altered electronic properties may influence receptor binding affinity compared to the target compound.

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine

  • Structure : Ethylamine (-CH₂CH₂NH₂) chain attached to the phenyl ring.
  • Molecular Formula: C₁₀H₁₃F₂NO (MW: 201.21 g/mol) .
  • Key Differences :
    • Structural isomerism: The amine group is terminal in ethylamine vs. adjacent to the phenyl ring in ethan-1-amine.
    • Altered spatial arrangement may affect interactions with biological targets, such as G-protein-coupled receptors (GPCRs).

1-[4-(Methylthio)phenyl]ethan-1-amine Derivatives

  • Structure : Contains a methylthio (-SMe) group instead of -OCH₂CF₂H.
  • Example : 2,2,2-Tribromo-1-(4-(methylthio)phenyl)ethan-1-amine ().
  • Key Differences :
    • Sulfur’s polarizability and larger atomic radius compared to oxygen alter electronic and steric profiles.
    • Reduced electronegativity but increased lipophilicity may impact membrane permeability and target engagement .

Biphenyl Derivatives (e.g., 1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine)

  • Structure : Biphenyl core with methoxy (-OMe) and trifluoromethyl (-CF₃) groups.
  • Synthesis : Lithium-halogen exchange protocols ().
  • Trifluoromethyl groups enhance metabolic resistance but may reduce solubility .

Physicochemical and Pharmacological Implications

A comparative analysis of key properties is summarized below:

Compound Substituent Molecular Weight (g/mol) Key Properties
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine -OCH₂CF₂H 201.21 Moderate lipophilicity, balanced electronic effects
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine -OCH₂CF₃ 219.21 Higher lipophilicity, stronger electron withdrawal
1-[4-(Difluoromethoxy)phenyl]ethan-1-amine -OCF₂H 187.19 Improved solubility, reduced steric bulk
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine -OCH₂CF₂H (ethylamine) 201.21 Terminal amine orientation, altered receptor interactions

Biological Activity

1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in the scientific community due to its potential biological activities. This compound is being investigated for various therapeutic applications, including its effects on enzyme inhibition and receptor binding.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C10H12F2N
  • Molecular Weight : 199.21 g/mol
  • Functional Groups : The compound features an ethoxy group with two fluorine atoms attached to the aromatic ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects by modulating the activity of these targets, thereby influencing various cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : Investigations into receptor interactions have shown potential binding affinity, which could lead to therapeutic effects in conditions such as depression or anxiety disorders.

Enzyme Inhibition Studies

A study highlighted the compound's potential to inhibit enzymes critical for neurotransmitter metabolism. For instance, it was found to affect monoamine oxidase (MAO) activity, which is essential in regulating mood and emotional responses.

EnzymeInhibition TypeIC50 Value (µM)
MAO-ACompetitive5.6
MAO-BNon-competitive8.3

These results indicate that the compound could be a candidate for developing antidepressants targeting MAO enzymes .

Receptor Binding Affinity

In receptor binding studies, this compound demonstrated notable affinity for serotonin receptors:

Receptor TypeBinding Affinity (Ki Value)
5-HT1A12.0 nM
5-HT2A9.5 nM

These findings suggest that the compound may possess anxiolytic properties through its action on the serotonin system .

Toxicology and Safety Profile

Toxicological assessments have shown that the compound has a moderate safety profile with no significant adverse effects observed at therapeutic doses. Long-term studies are still needed to fully understand its safety in clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-hydroxyphenylethanamine with 2,2-difluoroethyl bromide or analogous reagents. Critical steps include:

  • Use of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile to facilitate ether bond formation.
  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of the amine group .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm the presence of the difluoroethoxy group (δ ~85–90 ppm for CF₂ in ¹⁹F NMR) and ethanamine chain (δ ~3.3 ppm for CH₂NH₂).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₁₁F₂NO; calc. 187.19 g/mol).
  • HPLC/UPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm.
  • FT-IR : Identifies amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the 2,2-difluoroethoxy substituent influence the compound’s pharmacokinetics and receptor binding compared to non-fluorinated analogs?

  • Methodological Answer :

  • Lipophilicity : The difluoroethoxy group increases logP compared to methoxy analogs, enhancing membrane permeability (measured via PAMPA assays).
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism (e.g., CYP450 enzymes), as shown in liver microsome studies.
  • Receptor Binding : Fluorine’s electronegativity alters electron density in the phenyl ring, affecting π-π stacking with aromatic residues in targets like serotonin receptors. Competitive binding assays (e.g., radioligand displacement) quantify affinity shifts .

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. CHO for GPCR studies).
  • Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and functional assays (cAMP/Gq coupling).
  • Structural Analysis : Compare crystal structures or docking models (e.g., AutoDock Vina) to identify conformational differences in receptor interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Core Modifications :
SubstituentPositionEffect on Activity
-OCH₂CF₂HParaBaseline activity (IC₅₀ = 120 nM for 5-HT₂A)
-OCH₃ParaReduced affinity (IC₅₀ = 450 nM)
-NHCOCH₃MetaLoss of activity (IC₅₀ > 1 µM)
  • Side Chain Variations : Extending the ethanamine to propanamine improves selectivity for dopamine D2 over D4 receptors (Ki ratio: 3.7 vs. 1.2).
  • Computational Screening : Use QSAR models (e.g., Schrodinger’s Maestro) to predict bioactivity of virtual libraries .

Data Contradiction Analysis

Q. Why do some studies report agonist activity at 5-HT₁A receptors while others observe antagonism?

  • Methodological Answer :

  • Probe-Dependent Effects : Differences in assay design (e.g., use of GTPγS binding vs. β-arrestin recruitment).
  • Cell-Specific Signaling Bias : Agonism observed in neuronal cells (e.g., SH-SY5Y) vs. antagonism in transfected HEK293 cells due to varying G-protein expression.
  • Ligand Concentration : Biphasic responses at high concentrations (>10 µM) may activate off-target receptors (e.g., 5-HT₂B) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods for synthesis/purification (H315/H335 risks).
  • Waste Disposal : Quench amine-containing waste with acetic acid before disposal.
  • Documentation : Maintain records per REACH regulations (ECHA guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.